molecular formula C21H12N2O6 B2970484 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate CAS No. 622366-12-5

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Cat. No.: B2970484
CAS No.: 622366-12-5
M. Wt: 388.335
InChI Key: HXROQJZLQMCZMS-ODLFYWEKSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a useful research compound. Its molecular formula is C21H12N2O6 and its molecular weight is 388.335. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to target various receptors and enzymes in the body, contributing to their pharmacological effects .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway . The downstream effects would depend on the specific pathway and the nature of the interaction.

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound inhibits a particular enzyme, the result could be a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O6/c24-20-17-6-5-16(28-21(25)14-1-3-15(4-2-14)23(26)27)12-18(17)29-19(20)11-13-7-9-22-10-8-13/h1-12H/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXROQJZLQMCZMS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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